Thallium(III) bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

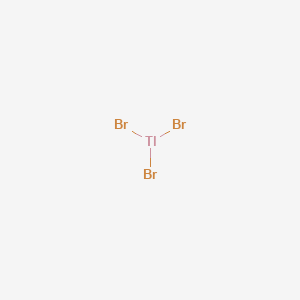

Thallium(III) bromide is a chemical compound with the formula TlBr3. It is a rare and highly toxic compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Thallium(III) bromide is a crystalline solid that is soluble in water and has a melting point of 470°C. In

Wissenschaftliche Forschungsanwendungen

Thallium(III) bromide has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, and as a source of thallium ions in the production of thallium-doped materials. Thallium(III) bromide has also been used as a scintillation material in nuclear detectors due to its high light yield and fast response time.

Wirkmechanismus

Thallium(III) bromide is a highly toxic compound that affects the nervous system. It acts as a potassium channel blocker, inhibiting the flow of potassium ions across the cell membrane. This leads to depolarization of the cell membrane and disruption of normal nerve function. Thallium(III) bromide also interferes with the function of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cells.

Biochemische Und Physiologische Effekte

Thallium(III) bromide is highly toxic and can cause a range of biochemical and physiological effects. It can lead to gastrointestinal symptoms such as nausea, vomiting, and diarrhea. Thallium(III) bromide can also cause neurological symptoms such as tremors, convulsions, and coma. Long-term exposure to thallium(III) bromide can lead to hair loss, skin discoloration, and peripheral neuropathy.

Vorteile Und Einschränkungen Für Laborexperimente

Thallium(III) bromide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Thallium(III) bromide is also highly soluble in water, making it easy to prepare solutions for experiments. However, thallium(III) bromide is highly toxic and must be handled with extreme caution. Special precautions must be taken to prevent exposure to the compound, and experiments involving thallium(III) bromide must be conducted in a well-ventilated laboratory with appropriate safety equipment.

Zukünftige Richtungen

Thallium(III) bromide has potential applications in various scientific fields, including materials science, organic synthesis, and nuclear physics. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material. Additionally, research could be conducted to better understand the mechanism of action of thallium(III) bromide and its effects on the nervous system. This could lead to the development of new treatments for neurological disorders.

Conclusion

Thallium(III) bromide is a rare and highly toxic compound that has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis, a source of thallium ions in the production of thallium-doped materials, and a scintillation material in nuclear detectors. Thallium(III) bromide is a potassium channel blocker that affects the nervous system, leading to a range of biochemical and physiological effects. While thallium(III) bromide has several advantages for use in lab experiments, it must be handled with extreme caution due to its high toxicity. Future research could focus on developing new methods for synthesizing thallium(III) bromide, exploring its properties as a catalyst, and investigating its potential as a scintillation material.

Synthesemethoden

Thallium(III) bromide can be synthesized by the reaction of thallium(I) bromide with bromine at high temperatures. This reaction produces thallium(III) bromide as a byproduct. Another method to synthesize thallium(III) bromide is by the reaction of thallium(III) oxide with hydrobromic acid.

Eigenschaften

CAS-Nummer |

13701-90-1 |

|---|---|

Produktname |

Thallium(III) bromide |

Molekularformel |

TlBr3 |

Molekulargewicht |

444.1 g/mol |

IUPAC-Name |

tribromothallane |

InChI |

InChI=1S/3BrH.Tl/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

INAAPUZGWCETBM-UHFFFAOYSA-K |

SMILES |

Br[Tl](Br)Br |

Kanonische SMILES |

Br[Tl](Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)